molecular formula C9H9N3O4 B14829946 4-Cyclopropoxy-3-nitropicolinamide

4-Cyclopropoxy-3-nitropicolinamide

Katalognummer: B14829946
Molekulargewicht: 223.19 g/mol
InChI-Schlüssel: XSEVAFHQZNSLCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropoxy-3-nitropicolinamide is a chemical compound with the molecular formula C9H9N3O4 and a molecular weight of 223.19 g/mol . It is a nitro compound, which means it contains a nitro group (-NO2) attached to a pyridine ring. This compound is primarily used in research and development settings.

Vorbereitungsmethoden

The synthesis of 4-Cyclopropoxy-3-nitropicolinamide involves several steps

Analyse Chemischer Reaktionen

4-Cyclopropoxy-3-nitropicolinamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions but often include amine derivatives and substituted pyridine compounds.

Wissenschaftliche Forschungsanwendungen

4-Cyclopropoxy-3-nitropicolinamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Cyclopropoxy-3-nitropicolinamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with enzymes and DNA .

Vergleich Mit ähnlichen Verbindungen

4-Cyclopropoxy-3-nitropicolinamide can be compared with other nitro compounds and pyridine derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H9N3O4

Molekulargewicht

223.19 g/mol

IUPAC-Name

4-cyclopropyloxy-3-nitropyridine-2-carboxamide

InChI

InChI=1S/C9H9N3O4/c10-9(13)7-8(12(14)15)6(3-4-11-7)16-5-1-2-5/h3-5H,1-2H2,(H2,10,13)

InChI-Schlüssel

XSEVAFHQZNSLCQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=C(C(=NC=C2)C(=O)N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.